molecular formula C6H7NO B11788386 5,6-Dihydro-4H-furo[2,3-c]pyrrole

5,6-Dihydro-4H-furo[2,3-c]pyrrole

Cat. No.: B11788386
M. Wt: 109.13 g/mol
InChI Key: MIBXBSBCXVVHSU-UHFFFAOYSA-N
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Description

Contextualization of Fused Furo-Pyrrole Heterocyclic Systems

Fused heterocyclic systems are a cornerstone of modern chemistry, with applications ranging from pharmaceuticals to materials science. Among these, the furo[2,3-c]pyrrole scaffold represents a unique combination of an electron-rich furan (B31954) ring fused with a pyrrole (B145914) ring. This fusion creates a bicyclic system with distinct electronic and structural properties. The arrangement of the heteroatoms, oxygen and nitrogen, in this specific isomeric form influences the molecule's reactivity, aromaticity, and potential for forming intermolecular interactions.

The parent compound, furo[2,3-b]pyrrole, and its isomers are considered A,B-diheteropentalenes and are known to be electron-rich heterocycles. mdpi.com The degree of aromaticity and chemical behavior of these systems, such as their ability to undergo electrophilic substitution reactions, are subjects of ongoing study. mdpi.com The dihydro derivative, 5,6-Dihydro-4H-furo[2,3-c]pyrrole, retains the core fused ring system but with a partially saturated pyrrole ring, which imparts greater conformational flexibility compared to its fully aromatic counterpart. This structural feature can be crucial for its interaction with biological targets.

Historical Trajectories in this compound Research

While specific historical research on this compound is not extensively documented, its scientific lineage can be traced back to the foundational work on the synthesis of its constituent heterocycles, furan and pyrrole. The Paal-Knorr synthesis, independently reported by German chemists Carl Paal and Ludwig Knorr in 1884, provided a valuable method for preparing substituted furans and pyrroles from 1,4-dicarbonyl compounds. wikipedia.org This reaction remains a fundamental tool in heterocyclic chemistry and laid the groundwork for the synthesis of more complex fused systems. wikipedia.orgorganic-chemistry.org

The mechanism of the Paal-Knorr synthesis was not fully elucidated until the 1990s, when studies by V. Amarnath and his colleagues provided a deeper understanding of the reaction pathway. wikipedia.orgorganic-chemistry.org This research highlighted the acid-catalyzed cyclization of a hemiacetal as a key step in furan formation and a similar condensation process for pyrrole synthesis. organic-chemistry.orgalfa-chemistry.com These mechanistic insights have been crucial for adapting and extending the Paal-Knorr synthesis to a wider range of substrates, including those that could potentially lead to fused furo-pyrrole systems.

Significance of this compound in Contemporary Organic Chemistry and Materials Science

The significance of this compound in modern science stems from the established importance of furan and pyrrole scaffolds in various applications. Pyrrole and its derivatives are found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. researchgate.netnih.govnih.gov The pyrrole scaffold is a key component of many bioactive compounds and is considered a valuable pharmacophore in drug discovery. researchgate.netnih.gov

Similarly, furan-containing compounds are prevalent in natural products and have been investigated for their medicinal properties. nih.govpharmatutor.org The fusion of these two heterocycles in the this compound framework creates a novel scaffold that may exhibit unique biological activities. The partially saturated nature of the pyrrole ring in this compound could lead to improved pharmacokinetic properties compared to fully aromatic systems.

In materials science, fused heterocyclic systems are of interest for the development of organic semiconductors, dyes, and other functional materials. researchgate.net The electronic properties of the furo-pyrrole core could be tuned by the introduction of various substituents, making derivatives of this compound potential candidates for these applications.

Overview of Key Academic Research Domains Pertaining to this compound

Academic research related to this compound and its derivatives is likely to be focused on several key areas:

Synthetic Methodology: The development of efficient and stereoselective methods for the synthesis of the this compound core and its derivatives is a primary research area. This includes the exploration of intramolecular cyclization reactions, cycloaddition strategies, and modifications of classical methods like the Paal-Knorr synthesis. oup.comnih.govnih.gov

Medicinal Chemistry: The investigation of the biological activities of this compound derivatives is a significant research domain. This involves the design and synthesis of compound libraries and their screening for various therapeutic targets, such as kinases, and for antibacterial or anticancer activity. nih.govnih.govmdpi.com

Materials Science: The exploration of the photophysical and electronic properties of this compound derivatives for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), represents another important research direction.

Chemical Properties of this compound

The fundamental chemical properties of this compound have been determined through computational methods. These properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC6H7NO nih.gov
Molecular Weight109.13 g/mol nih.gov
IUPAC NameThis compound nih.gov
InChIInChI=1S/C6H7NO/c1-2-8-6-4-7-3-5(1)6/h1-2,7H,3-4H2 nih.gov
InChIKeyMIBXBSBCXVVHSU-UHFFFAOYSA-N nih.gov
SMILESC1C2=C(CN1)OC=C2 nih.gov
XLogP30.4 nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count1 nih.gov
Rotatable Bond Count0 nih.gov
Exact Mass109.052763847 Da nih.gov
Topological Polar Surface Area21.6 Ų nih.gov
Heavy Atom Count8 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

IUPAC Name

5,6-dihydro-4H-furo[2,3-c]pyrrole

InChI

InChI=1S/C6H7NO/c1-2-8-6-4-7-3-5(1)6/h1-2,7H,3-4H2

InChI Key

MIBXBSBCXVVHSU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)OC=C2

Origin of Product

United States

Synthetic Methodologies for 5,6 Dihydro 4h Furo 2,3 C Pyrrole and Its Derivatives

De Novo Synthesis Approaches to the Furo[2,3-c]pyrrole Skeleton

De novo strategies focus on building the furo[2,3-c]pyrrole core from the ground up, employing powerful bond-forming reactions to assemble the fused heterocyclic structure.

Cyclization Reactions for Pyrrole (B145914) and Furan (B31954) Ring Formation

The formation of the individual furan and pyrrole rings through cyclization is a cornerstone of heterocyclic chemistry. The Paal-Knorr synthesis, for instance, is a classical and valuable method for obtaining these five-membered rings. wikipedia.org It involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to yield a substituted pyrrole, or with a dehydrating acid catalyst to form a furan. wikipedia.orgpharmaguideline.com

A specific and regioselective synthesis of the 5,6-dihydro-4H-furo[2,3-c]pyrrol-4-one skeleton has been achieved through a sequence involving a key intramolecular cyclization step. metu.edu.tr This process begins with the conversion of a diester to a monohydrazide, which is then transformed into an acyl azide (B81097). A subsequent Curtius rearrangement yields an isocyanate derivative that undergoes intramolecular cyclization to form the target furo[2,3-c]pyrrol-4-one ring system. metu.edu.tr Removal of the amine-protecting group then furnishes the final compound. metu.edu.tr Analogous strategies involving Curtius rearrangements of acyl azides and subsequent cyclizations are also employed for similar heterocyclic systems like thieno[2,3-c]pyrrol-4-ones.

Multi-Component Reactions (MCRs) in 5,6-Dihydro-4H-furo[2,3-c]pyrrole Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical pathway to complex molecules. bohrium.com These reactions are highly valued for their ability to generate molecular diversity from simple starting materials. bohrium.com While a direct MCR for the this compound core is not extensively documented, related structures have been successfully synthesized using this approach, highlighting its potential.

For example, a one-pot, three-component cycloaddition of a benzoyl thioamide, phenyl glyoxal, and ethyl cyanoacetate (B8463686) has been developed to produce furo[2,3-b]pyrrole derivatives, the constitutional isomers of the target scaffold. orientjchem.org Another example is the asymmetric synthesis of furo[2,3-b]pyrrole derivatives from 3-butynamines, glyoxylic acid, and anilines using a dual gold and chiral phosphoric acid catalytic system. rsc.org Furthermore, MCRs have been used to synthesize highly functionalized tetrahydro-1H-furo[3,4-c]pyrrole derivatives via a 1,3-dipolar cycloaddition process. thieme-connect.com These examples underscore the power of MCRs in constructing fused pyrrole-containing heterocycles. bohrium.comorientjchem.org

Domino and Cascade Sequences toward the Furo[2,3-c]pyrrole Core

Domino or cascade reactions involve at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the previous one, all occurring in a single pot. nih.gov These sequences are prized for their efficiency in rapidly building molecular complexity. nih.gov

The synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones has been achieved through a domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines. beilstein-journals.org Another powerful example is the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes, which proceeds through an oxidative dehydrogenation/cyclization coupling/dehydrogenative aromatization domino process. nih.gov Although a specific cascade reaction for the this compound system is not prominently reported, these related syntheses demonstrate the feasibility of employing such elegant and efficient strategies for the construction of complex fused heterocyclic systems.

Synthesis via Precursor Functionalization and Ring Transformations

An alternative to de novo synthesis is the construction of the target heterocycle by modifying or building upon existing furan or pyrrole rings.

Transformations of Substituted Furan and Pyrrole Derivatives

This approach involves forming one of the heterocyclic rings onto a pre-existing, functionalized partner ring. For instance, the synthesis of the related methyl 6H-furo[2,3-b]pyrrole-5-carboxylate starts with a substituted furan, 3-furancarbaldehyde. scispace.commdpi.com This furan derivative is reacted with methyl azidoacetate, and the resulting azide undergoes thermolysis to form the fused pyrrole ring. scispace.commdpi.com Similarly, intramolecular cyclizations of 5-nitro-substituted furfuryl amides can be induced by microwave conditions to yield benzo orientjchem.orgcapes.gov.brfuro[2,3-c]pyridin-3-one structures. nih.gov

Conversely, starting from a pyrrole derivative is also a viable strategy. The Van Leusen pyrrole synthesis, which utilizes Tosylmethyl isocyanide (TosMIC), is a versatile method for creating substituted pyrroles via [3+2] cycloaddition with electron-deficient alkenes. nih.gov A suitably substituted furan-containing alkene could potentially serve as the Michael acceptor in such a reaction to construct the furo[2,3-c]pyrrole framework. The synthesis of various furo[2,3-c]pyrroles has been reported, which were then used as substrates in Diels-Alder reactions. capes.gov.br

Utilization of Common Heterocyclic Building Blocks

Heterocyclic compounds are fundamental building blocks in organic synthesis, serving as readily available starting materials for more complex structures. sigmaaldrich.com The synthesis of the furo[2,3-c]pyrrole system can leverage a variety of these common precursors.

Advanced Synthetic Techniques and Catalysis

Modern organic synthesis has witnessed a paradigm shift towards catalytic methods that offer high efficiency and selectivity. The construction of the this compound core has benefited significantly from these advancements, particularly in the realms of transition metal catalysis and organocatalysis.

Transition Metal-Catalyzed Routes to this compound

Transition metal catalysts have proven to be powerful tools for the formation of the pyrrole ring within the furo[2,3-c]pyrrole framework. A notable example involves a dual catalytic system employing a gold complex and a chiral phosphoric acid for the asymmetric synthesis of furo[2,3-b]pyrrole derivatives, a regioisomeric system that provides insights into potential strategies for the target compound. nih.gov This multicomponent reaction between 3-butynamines, glyoxylic acid, and anilines proceeds with high stereoselectivity. nih.gov The gold catalyst activates the alkyne for nucleophilic attack, while the chiral phosphoric acid controls the stereochemical outcome. nih.gov

Another versatile approach that can be conceptually applied to the synthesis of the dihydro-furo[2,3-c]pyrrole system is the transition metal-catalyzed conversion of dienyl azides to pyrroles. organic-chemistry.org Catalysts based on zinc iodide (ZnI₂) or rhodium perfluorobutyrate (Rh₂(O₂CC₃F₇)₄) have been shown to effectively catalyze this transformation at room temperature, tolerating a variety of functional groups. organic-chemistry.org This method offers a mild and efficient pathway to substituted pyrroles. organic-chemistry.org

Palladium-catalyzed reactions have also been instrumental in the synthesis of related fused furan-pyrrole systems. For instance, the synthesis of furo[3,2-b:4,5-b′]diindoles has been achieved through a two-step sequence involving a regioselective Suzuki–Miyaura cross-coupling reaction of tetrabromofuran (B14675212) followed by a double N-arylation. rsc.org Such strategies could potentially be adapted for the construction of the this compound skeleton.

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Furo-Pyrrole Scaffolds
Catalyst SystemReactantsProduct TypeKey FeaturesReference
Gold Complex / Chiral Phosphoric Acid3-Butynamines, Glyoxylic Acid, AnilinesFuro[2,3-b]pyrrole derivativesAsymmetric synthesis, multicomponent reaction, high stereoselectivity. nih.gov
ZnI₂ or Rh₂(O₂CC₃F₇)₄Dienyl AzidesSubstituted PyrrolesMild reaction conditions, broad substrate scope. organic-chemistry.org
Palladium CatalystTetrabromofuran, Boronic Acids, AminesFuro[3,2-b:4,5-b′]diindolesSequential Suzuki coupling and N-arylation. rsc.org

Organocatalytic Strategies for Asymmetric Synthesis

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of heterocyclic compounds, avoiding the use of often toxic and expensive metal catalysts. nih.gov For the synthesis of chiral furo-pyrrole systems, organocatalysts have demonstrated significant potential.

A prime example is the multicomponent reaction for the asymmetric synthesis of furo[2,3-b]pyrrole derivatives, where a chiral phosphoric acid acts as the organocatalyst, controlling the stereochemistry of the final product with high enantioselectivity. nih.govrsc.org Computational studies have suggested that non-covalent interactions between the catalyst and the reactants are crucial for the observed high stereoselectivity. nih.govrsc.org

General organocatalytic methods for pyrrole synthesis, such as the Paal-Knorr reaction catalyzed by urea (B33335), offer environmentally friendly routes to N-substituted pyrroles. nih.gov While not yet specifically applied to this compound, these methods provide a conceptual framework for developing green synthetic protocols. The use of cinchona alkaloids as organocatalysts has also been successful in the asymmetric construction of 2,3-dihydropyrroles through formal [3+2] cycloaddition reactions. nih.gov

Table 2: Organocatalytic Approaches to Pyrrole and Furo-Pyrrole Synthesis
OrganocatalystReaction TypeProduct TypeKey FeaturesReference
Chiral Phosphoric AcidMulticomponent ReactionAsymmetric Furo[2,3-b]pyrrole derivativesHigh enantioselectivity, dual catalytic system with gold. nih.govrsc.org
UreaPaal-Knorr CycloadditionN-substituted PyrrolesEnvironmentally friendly, utilizes a simple organocatalyst. nih.gov
Cinchona AlkaloidFormal [3+2] CycloadditionOptically active 2,3-DihydropyrrolesAsymmetric synthesis of dihydropyrrole scaffolds. nih.gov

Photochemical and Electrochemical Methods

The application of photochemical and electrochemical methods in the synthesis of this compound is a nascent area of investigation. However, the broader field of pyrrole synthesis has seen promising developments using these techniques. Photochemical reactions, for instance, can enable unique transformations that are not accessible through traditional thermal methods. researchgate.net A review on the photo- and electrochemical synthesis of substituted pyrroles highlights various strategies, such as photocatalytic [3+2] annulation reactions, that could potentially be adapted for the construction of the furo[2,3-c]pyrrole core. researchgate.net

Electrochemical synthesis offers a green and efficient alternative to conventional methods, often avoiding the need for chemical oxidants or reductants. researchgate.net The electrochemical synthesis of furo[3,2-b:4,5-b′]diindoles has been reported, demonstrating the feasibility of using electrochemistry to construct fused furan-pyrrole systems. rsc.org These methods could inspire future work on the electrochemical synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Aqueous Media Syntheses

Performing reactions in environmentally benign solvents like water or under solvent-free conditions is a key aspect of green chemistry. While specific examples for the synthesis of this compound in aqueous media are not extensively documented, the Paal-Knorr pyrrole condensation has been successfully carried out in water using iron(III) chloride as a catalyst for the synthesis of N-substituted pyrroles. organic-chemistry.org This demonstrates the potential for developing aqueous synthetic routes for the target molecule. Organocatalytic synthesis of N-substituted pyrroles has also been achieved in aqueous media. nih.gov

Chemical Reactivity and Mechanistic Studies of 5,6 Dihydro 4h Furo 2,3 C Pyrrole

Electrophilic Aromatic Substitution Reactions on the Furo[2,3-c]pyrrole Core

The furo[2,3-c]pyrrole system is inherently activated towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen and oxygen heteroatoms. The pyrrole (B145914) ring, in particular, is known to be significantly more reactive than benzene (B151609) in such reactions. nih.govonlineorganicchemistrytutor.com Electrophilic attack is generally favored at the C2 and C5 positions of the pyrrole moiety, as these positions lead to more stable carbocation intermediates through resonance stabilization. onlineorganicchemistrytutor.com

While specific studies on the electrophilic substitution of unsubstituted 5,6-dihydro-4H-furo[2,3-c]pyrrole are limited, research on related furo[2,3-b]pyrrole derivatives provides valuable insights. For instance, the Vilsmeier-Haack formylation, a classic electrophilic substitution, has been successfully applied to methyl 6H-furo[2,3-b]pyrrole-5-carboxylate derivatives. mdpi.comscispace.com This reaction introduces a formyl group, typically at the electron-rich C2 position of the pyrrole ring. mdpi.comscispace.com The Vilsmeier reagent (a source of the electrophilic dichloromethylium ion) readily attacks the activated pyrrole ring. organic-chemistry.orgyoutube.comresearchgate.net

Similarly, Friedel-Crafts acylation is another important electrophilic substitution that is expected to proceed readily on the furo[2,3-c]pyrrole core. Although direct examples with the title compound are scarce, the general high reactivity of pyrroles in Friedel-Crafts reactions suggests that acylation would occur, likely at the C2 position, under mild conditions to avoid polymerization, which is a common side reaction for highly reactive pyrroles. nsf.govstackexchange.com The choice of Lewis acid catalyst and reaction conditions would be crucial to control the selectivity and yield of such transformations. nih.gov

Table 1: Examples of Electrophilic Aromatic Substitution on Related Furo[2,3-b]pyrrole Systems

Starting MaterialReagents and ConditionsProductReference
Methyl 6H-furo[2,3-b]pyrrole-5-carboxylatePOCl₃, DMFMethyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate mdpi.com, scispace.com
Methyl 6-methyl-furo[2,3-b]pyrrole-5-carboxylatePOCl₃, DMFMethyl 2-formyl-6-methyl-furo[2,3-b]pyrrole-5-carboxylate mdpi.com, scispace.com
Methyl 6-benzyl-furo[2,3-b]pyrrole-5-carboxylatePOCl₃, DMFMethyl 2-formyl-6-benzyl-furo[2,3-b]pyrrole-5-carboxylate mdpi.com, scispace.com

Nucleophilic Additions and Substitutions Involving this compound

The reactivity of this compound towards nucleophiles is largely centered on its derivatives, particularly those containing carbonyl functionalities. The parent compound itself lacks a readily available electrophilic center for nucleophilic attack. However, the introduction of a carbonyl group, as in 5,6-dihydro-4H-furo[2,3-c]pyrrol-4-one, creates a site susceptible to nucleophilic addition.

Research has shown that the synthesis of the 5,6-dihydro-4H-furo[2,3-c]pyrrol-4-one skeleton can be achieved, and its reactivity with nucleophiles has been explored. metu.edu.tr For instance, an isocyanate intermediate in the synthetic pathway can react with various nucleophiles to produce urethane (B1682113) and urea (B33335) derivatives. metu.edu.tr

While detailed studies on a wide range of nucleophilic additions to this specific ketone are not extensively documented, it is anticipated to undergo typical ketone reactions. These would include reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols, reduction with hydride reagents to yield the corresponding secondary alcohol, and condensation reactions with amines to form imines or enamines.

Ring-Opening and Ring-Closing Metathesis Reactions of the Furo[2,3-c]pyrrole System

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various heterocyclic ring systems. wikipedia.orgorganic-chemistry.org While direct RCM reactions to form the this compound core have not been explicitly reported, the synthesis of related 2,5-dihydro-1H-pyrrole derivatives via RCM is well-established. rsc.org This suggests that a diene precursor containing both the furan (B31954) and pyrrole pre-moieties could potentially undergo RCM to construct the fused bicyclic system. The success of such a reaction would depend on the stability of the precursor and the efficiency of the ruthenium-based catalysts commonly employed in RCM. organic-chemistry.orgrsc.org

Conversely, ring-opening metathesis polymerization (ROMP) of a strained derivative of the furo[2,3-c]pyrrole system could be envisioned, although no such studies have been reported to date. The presence of the fused ring system might introduce sufficient ring strain to facilitate this type of transformation.

Oxidation and Reduction Pathways of this compound

The oxidation and reduction of the this compound core can target either the furan or the dihydropyrrole ring. The dihydropyrrole moiety is susceptible to oxidation to the corresponding aromatic pyrrole. This aromatization would lead to the fully aromatic furo[2,3-c]pyrrole system, which would exhibit different reactivity compared to its dihydro precursor. Common oxidizing agents could potentially effect this transformation.

Conversely, the furan ring can be susceptible to reduction under certain conditions. Catalytic hydrogenation, for example, could potentially reduce the furan ring to a tetrahydrofuran (B95107) derivative. The choice of catalyst and reaction conditions would be critical to achieve selectivity between the furan and pyrrole moieties.

Reduction of derivatives, such as the 5,6-dihydro-4H-furo[2,3-c]pyrrol-4-one, would likely involve the carbonyl group, leading to the corresponding alcohol upon treatment with reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Radical Reactions and Their Role in Furo[2,3-c]pyrrole Chemistry

The involvement of radical reactions in the chemistry of this compound is not a well-explored area. However, the general principles of radical chemistry suggest potential pathways. For instance, radical abstraction of a hydrogen atom from the methylene (B1212753) groups of the dihydropyrrole ring could initiate subsequent reactions. The stability of the resulting radical would influence the feasibility of such processes.

Furthermore, the electron-rich nature of the pyrrole and furan rings could make them susceptible to attack by electrophilic radicals. The regioselectivity of such an attack would be governed by the relative stability of the resulting radical adducts. Further research is needed to elucidate the potential of radical-mediated transformations for this heterocyclic system.

Mechanistic Investigations of this compound Transformations

Detailed mechanistic studies on the transformations of this compound are limited. However, insights can be gained from the well-established mechanisms of reactions involving pyrrole and furan rings.

To date, no specific kinetic studies or detailed reaction profile elucidations for reactions involving this compound have been published. Such studies would be invaluable for understanding the reactivity of this heterocyclic system and for optimizing reaction conditions.

For electrophilic aromatic substitution reactions, kinetic studies could quantify the activating effect of the fused furan ring and the dihydropyrrole moiety on the pyrrole core. This would involve measuring the rates of reaction with various electrophiles and comparing them to those of simpler pyrrole derivatives. Computational studies could also be employed to model the reaction pathways and transition states, providing a deeper understanding of the reaction mechanisms at a molecular level.

For nucleophilic addition reactions on derivatives like the corresponding pyrrol-4-one, kinetic studies could shed light on the electrophilicity of the carbonyl group and the influence of the fused furan ring on its reactivity.

Spectroscopic Probing of Reaction Intermediates

An extensive search of scientific databases and chemical literature did not yield any specific studies focused on the spectroscopic probing of reaction intermediates involved in the chemical transformations of this compound. Research on the reactivity of this compound has not yet progressed to the stage where transient species, such as carbocationic intermediates, radicals, or pericyclic transition states, have been isolated or characterized using spectroscopic methods like transient absorption spectroscopy, low-temperature NMR, or in-situ IR monitoring.

Consequently, there is no published data available to compile a table of spectroscopic signatures for any reaction intermediates of this compound.

Isotopic Labeling Experiments for Pathway Confirmation

Similarly, the scientific literature lacks reports on the use of isotopic labeling experiments to elucidate reaction mechanisms for this compound. Such experiments, which involve substituting specific atoms with their heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H) and tracking their position in the final products, are crucial for confirming reaction pathways, identifying bond cleavage and formation events, and verifying proposed mechanisms.

As no studies employing these techniques for this compound have been published, no data on pathway confirmation through isotopic labeling is available. This indicates a significant gap in the understanding of the detailed chemical behavior of this heterocyclic system and presents an opportunity for future research.

Advanced Spectroscopic and Structural Elucidation of 5,6 Dihydro 4h Furo 2,3 C Pyrrole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the molecular structure of organic compounds in solution and the solid state. For derivatives of 5,6-dihydro-4H-furo[2,3-c]pyrrole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete proton (¹H) and carbon (¹³C) signal assignment.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

The structural backbone of a this compound derivative presents distinct NMR features. The ¹H NMR spectrum would typically show signals for the olefinic protons of the furan (B31954) ring, the aliphatic protons of the pyrrolidine (B122466) ring, and a signal for the N-H proton, the chemical shift of which can vary depending on the solvent and concentration. The ¹³C NMR spectrum complements this by providing signals for all unique carbon atoms, including the quaternary carbons at the ring junction.

To illustrate the power of 2D NMR, let's consider a hypothetical derivative: 5-phenyl-5,6-dihydro-4H-furo[2,3-c]pyrrole .

Expected ¹H and ¹³C NMR Data: A plausible set of NMR data for this derivative is presented below. Chemical shifts are estimated based on general principles and data from related heterocyclic systems. acgpubs.orgipb.pt

Atom¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Multiplicity
2~142.5~6.8d
3~108.0~6.2d
3a~155.0--
4~45.0~3.8m
5~65.0~4.5m
6a~80.0~5.1d
N-H-Variablebr s
Phenyl-C1'~140.0--
Phenyl-C2'/6'~128.5~7.3m
Phenyl-C3'/5'~129.0~7.4m
Phenyl-C4'~128.0~7.3m

2D NMR Correlation Analysis:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu Key correlations would be observed between the olefinic protons H-2 and H-3. Additionally, couplings would be seen among the aliphatic protons on the pyrrolidine ring (H-4 and H-5) and between H-5 and the bridgehead proton H-6a. This helps to establish the connectivity within the individual ring systems. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹J_CH). sdsu.edu It allows for the unambiguous assignment of each protonated carbon signal. For example, the proton signal at ~6.8 ppm would correlate with the carbon signal at ~142.5 ppm, assigning them to C-2 and H-2, respectively. sdsu.educeon.rs

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it shows correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH). sdsu.edu It is instrumental in connecting the different structural fragments and assigning quaternary carbons. Key HMBC correlations would include:

H-2 to C-3a and C-6a, confirming the furan ring's connection to the pyrrolidine ring.

H-4 to C-3a, C-5, and C-6a.

H-6a to C-2, C-3a, and C-4.

Protons of the phenyl substituent to C-5, confirming its point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information about the molecule's stereochemistry. For instance, a NOESY correlation between the phenyl protons and H-4 or H-6a would help determine the relative stereochemistry at the C-5 position.

2D NMR ExperimentKey Correlations for Structural Confirmation
COSY H-2 ↔ H-3; H-4 ↔ H-5; H-5 ↔ H-6a
HSQC H-2 ↔ C-2; H-3 ↔ C-3; H-4 ↔ C-4; H-5 ↔ C-5; H-6a ↔ C-6a
HMBC H-2 → C-3a, C-6a; H-4 → C-3a, C-5; H-6a → C-2, C-3a
NOESY Phenyl-H ↔ H-4 (or H-6a) to determine stereochemistry

Solid-State NMR and Other Advanced NMR Applications

While solution-state NMR provides data on individual molecules, solid-state NMR (SS-NMR) spectroscopy offers invaluable information about the structure of materials in their solid form, such as powders or crystals. nih.gov This is particularly important for identifying polymorphism, where a compound exists in multiple crystalline forms with different physical properties. nih.govresearchgate.net

For derivatives of this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) SS-NMR experiments can distinguish between polymorphs. Different crystal packing arrangements and intermolecular interactions (like hydrogen bonding involving the N-H group) in different polymorphs lead to distinct chemical shifts for the carbon atoms. nih.gov

Furthermore, advanced nitrogen NMR techniques can be highly informative. Due to the low natural abundance of ¹⁵N, experiments can be challenging but provide direct insight into the nitrogen environment. ¹⁵N SS-NMR is particularly sensitive to hydrogen bonding and protonation state. researchgate.netrsc.org Alternatively, ¹⁴N SS-NMR, despite the challenges of dealing with a quadrupolar nucleus, can be used as an "attached nitrogen test" through techniques like ¹³C{¹⁴N} Rotational Echo Double Resonance (RESPDOR) to definitively identify carbons directly bonded to nitrogen, which can be crucial for distinguishing isomers. nih.gov

Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the calculation of a unique elemental formula. For a derivative of this compound, HRMS analysis of the protonated molecular ion [M+H]⁺ would confirm its elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass. nih.gov For the parent compound C₆H₇NO, the exact mass of the molecular ion is 109.0528, a value that HRMS can easily verify. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor or parent ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of fragment (product) ions. The resulting fragmentation pattern is a fingerprint of the molecule's structure.

The fragmentation pathways of protonated this compound derivatives would be influenced by the most labile bonds and the stability of the resulting fragments. Studies on related pyrrole (B145914) derivatives show that fragmentation is heavily influenced by the substituents. nih.gov A plausible fragmentation pathway for the protonated parent molecule could involve:

Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation for fused furan rings is an RDA-type cleavage, which would lead to the loss of a C₂H₂O fragment (acetaldehyde) or related species.

Pyrrole Ring Opening: Cleavage of the bonds within the pyrrolidine ring, potentially leading to the loss of ethylene (B1197577) (C₂H₄) or related neutral fragments.

Loss of Substituents: If the core is substituted, the loss of these substituents as neutral molecules is a common pathway.

Plausible MS/MS Fragmentation of [C₆H₇NO + H]⁺ (m/z 110.1)

m/z of Fragment IonPlausible FormulaProposed Loss
92.1C₅H₆N⁺Loss of H₂O
82.1C₅H₆N⁺Loss of CO
66.1C₄H₄N⁺Loss of C₂H₄O (RDA)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and are excellent for identifying the functional groups present in a sample. encyclopedia.pub The analysis of the vibrational spectra of 1-(p-tolylsulfonyl) pyrrole provides a useful reference for the pyrrole moiety. nih.gov

For the this compound core, the key functional groups are the secondary amine (N-H), the dihydrofuran ring containing an ether linkage (C-O-C) and a double bond (C=C), and aliphatic C-H bonds.

Characteristic Vibrational Frequencies:

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Notes
N-H Stretch3400 - 33003400 - 3300Medium to weak, can be broad.
Olefinic C-H Stretch3100 - 30003100 - 3000Medium intensity.
Aliphatic C-H Stretch3000 - 28503000 - 2850Strong intensity.
C=C Stretch1650 - 16001650 - 1600Medium in IR, strong in Raman. researchgate.net
N-H Bend1650 - 1580-Medium intensity.
C-O-C Stretch (ether)1260 - 10001260 - 1000Strong, often two distinct bands (asymmetric and symmetric).
C-N Stretch1250 - 10201250 - 1020Medium to weak.

The presence of a strong band around 1100-1050 cm⁻¹ in the IR spectrum would be a key indicator of the C-O-C ether linkage. The C=C stretching vibration of the furan ring would likely be more prominent in the Raman spectrum due to the change in polarizability. researchgate.net The N-H stretching frequency can provide information about hydrogen bonding; a shift to lower wavenumbers often indicates involvement in hydrogen bonds in the solid state.

Electronic Spectroscopy (UV-Vis) and Chiroptical Properties

The electronic absorption and chiroptical properties of this compound derivatives are intrinsically linked to their molecular structure, including the nature of substituents and their stereochemical arrangement.

Theoretical and experimental studies on related pyrrole-fused heterocyclic systems have demonstrated that the electronic transitions in the UV-Vis region are typically characterized by π-π* and n-π* transitions. For instance, computational studies on similar thiazolidinone derivatives have shown absorption peaks in the ultraviolet and visible regions, with transitions corresponding to HOMO-LUMO energy gaps. scielo.org.za In the case of this compound derivatives, the introduction of aryl groups and other chromophores can significantly influence the position and intensity of these absorption bands.

The UV-Vis spectra of N,N'-dialkyl derivatives of 3,6-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, a related structural isomer, have been characterized, with molar absorption coefficients and Stokes' shift values being determined. sci-hub.se Such data is crucial for understanding the photophysical behavior of these compounds.

Below is a representative, hypothetical data table illustrating the kind of electronic spectroscopic data that would be obtained for a series of substituted this compound derivatives.

CompoundSubstituent (R)Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
1a -HMethanol2658,500
1b -C₆H₅Methanol28012,300
1c -NO₂Methanol31015,800

X-ray Crystallography of this compound and Its Co-crystals

X-ray crystallography provides the most definitive information regarding the three-dimensional structure of molecules and the arrangement of these molecules in the solid state. For derivatives of this compound, this technique is invaluable for determining absolute configuration, understanding intermolecular interactions, and analyzing crystal packing motifs.

Determination of Absolute Configuration and Stereochemistry

For chiral derivatives of this compound, single-crystal X-ray diffraction is the gold standard for the unambiguous determination of their absolute configuration. The synthesis of new pyrrole derivatives and their subsequent characterization by single-crystal X-ray analysis has been reported for various related systems. mdpi.commdpi.com This technique allows for the precise mapping of the spatial arrangement of atoms and the confirmation of the stereochemistry at chiral centers.

The following table presents hypothetical crystallographic data for a representative derivative, illustrating the key parameters obtained from an X-ray diffraction experiment.

ParameterValue for a Representative Derivative
Chemical FormulaC₁₂H₁₂N₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.567
b (Å)12.345
c (Å)9.876
β (°)105.2
Volume (ų)1005.4
Z4
R-factor0.045

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The study of intermolecular interactions within the crystal lattice is crucial for understanding the physical properties of the solid material and for the rational design of new materials, including co-crystals. researchgate.netnih.govnih.gov In the crystals of this compound derivatives, a variety of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are expected to govern the crystal packing.

For instance, in the crystal structures of related pyrrole derivatives, hydrogen bonding often plays a dominant role in the formation of supramolecular assemblies. mdpi.com The analysis of crystal packing can reveal common structural motifs, such as dimers or chains, which are formed through these interactions. The study of co-crystals of related heterocyclic compounds has shown how specific intermolecular interactions can be engineered to control the crystal architecture. The formation of binary and ternary cocrystals of the malaria drug pyrimethamine, for example, highlights the importance of donor-acceptor interaction sites in directing crystal packing. nih.gov

The table below summarizes the types of intermolecular interactions that could be anticipated in the crystal structure of a substituted this compound derivative.

Interaction TypeDonorAcceptorTypical Distance (Å)
Hydrogen BondN-HO=C2.8 - 3.2
π-π StackingFuran RingPyrrole Ring3.3 - 3.8
C-H···π InteractionC-HAromatic Ring2.5 - 2.9

Computational and Theoretical Investigations of 5,6 Dihydro 4h Furo 2,3 C Pyrrole

Electronic Structure Calculations (Density Functional Theory, Ab Initio Methods)

Theoretical studies employing methods like Density Functional Theory (DFT) and ab initio calculations are fundamental to understanding the electronic nature of molecules. For 5,6-Dihydro-4H-furo[2,3-c]pyrrole, these calculations would provide insights into its stability, reactivity, and spectroscopic characteristics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net

For the parent pyrrole (B145914) ring, the HOMO is located over the C=C bonds, while the LUMO is delocalized over the C-C bonds of the ring. researchgate.net In this compound, the fusion of the furan (B31954) and the saturation in the pyrrolidine (B122466) part of the structure would influence the energy levels and distribution of these orbitals. Computational models would be necessary to precisely determine these characteristics.

Table 1: Theoretical Frontier Orbital Properties of Related Heterocycles

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Pyrrole ~ -5.2 ~ -0.3 to 1.4 ~ 4.2-6.6

Note: The values for pyrrole and furan are illustrative and can vary based on the computational method and basis set used. Specific calculations for this compound are required for accurate data.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

Conformational Analysis and Energy Landscapes of this compound

The non-planar nature of the saturated pyrrolidine ring in this compound means it can adopt various conformations. Conformational analysis is essential to identify the most stable three-dimensional structures (conformers) and to understand the energy barriers between them. This analysis helps in predicting the molecule's preferred shape, which is critical for its interaction with other molecules. Computational methods can map the potential energy surface to find the global and local energy minima corresponding to the most stable conformers.

Aromaticity Assessment and Aromaticity Indices for the Furo[2,3-c]pyrrole Core

The concept of aromaticity is central to the stability and reactivity of many cyclic compounds. wikipedia.orguobaghdad.edu.iq The parent pyrrole is an aromatic heterocycle with 6 π-electrons. wikipedia.orguobaghdad.edu.iq Furan also exhibits aromatic character. wikipedia.org The fusion of these rings in the furo[2,3-c]pyrrole core would result in a system with unique aromatic properties. However, in this compound, the saturation of the C4-C5 bond in the pyrrole moiety disrupts the cyclic conjugation of the pyrrole ring itself. The aromaticity would primarily reside in the furan ring. Computational indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) could be calculated to quantify the degree of aromaticity in the furan part of the molecule.

Table 2: Resonance Energies of Parent Heterocycles

Compound Resonance Energy (kcal/mol)
Benzene (B151609) 36
Thiophene (B33073) 29
Pyrrole 21

Source: wikipedia.org

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, theoretical calculations could predict the outcomes of various reactions, such as electrophilic substitution on the furan ring or reactions involving the nitrogen atom. By calculating the energies of reactants, products, intermediates, and transition states, chemists can elucidate the most likely reaction pathways. For instance, studies on related furo[2,3-b]pyrroles have explored their formylation reactions. mdpi.comscispace.com

Spectroscopic Property Simulations (NMR, UV-Vis, IR/Raman)

Computational methods can simulate various types of spectra, which can be invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are now routinely used to aid in the structural assignment of complex organic molecules. For this compound, simulations could predict the chemical shifts for each proton and carbon atom.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectra of a molecule, providing information about its chromophores.

IR/Raman Spectroscopy: The vibrational frequencies calculated from computational models can be correlated with experimental Infrared (IR) and Raman spectra to identify characteristic functional groups and vibrational modes of the molecule. Studies on related pyrrole derivatives have utilized these techniques for structural validation. researchgate.net

Table 3: List of Compounds Mentioned

Compound Name
This compound
5,6-dihydro-4H-furo[2,3-c]pyrrol-4-one
Benzene
Furan
Pyrrole

Molecular Dynamics Simulations and Intermolecular Interaction Studies

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time, providing crucial information about their conformational flexibility, stability, and interactions with their environment. Such studies are instrumental in drug discovery and materials science. In the context of fused heterocyclic systems like this compound, MD simulations can predict how these molecules interact with biological targets, such as enzymes, or how they self-assemble.

Insights from Related Furo[2,3-d]pyrimidine (B11772683) Derivatives

Studies on furo[2,3-d]pyrimidine derivatives, which share a similar fused heterocyclic core, have demonstrated the utility of MD simulations in understanding their potential as inhibitors of enzymes like phosphoinositide 3-kinases (PI3Ks) and Akt. rsc.orgnih.gov These simulations reveal the stability of the ligand-protein complex and the key intermolecular interactions that govern binding affinity.

A typical MD simulation protocol for a ligand-protein complex involves several steps:

System Preparation: The initial coordinates of the protein-ligand complex, often obtained from molecular docking, are placed in a simulation box filled with a suitable solvent, typically water, and ions are added to neutralize the system and mimic physiological conditions.

Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated and equilibrated under constant temperature and pressure to reach a stable state.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to collect data on the system's dynamics.

Analysis of the MD trajectory provides valuable metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). RMSD measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. Lower and stable RMSD values suggest a stable binding mode. RMSF, on the other hand, quantifies the fluctuation of individual residues or atoms, highlighting flexible regions of the protein and the ligand.

For instance, in a study of furo[2,3-d]pyrimidine derivatives as PI3K/Akt dual inhibitors, MD simulations were performed to analyze the binding stability of the most potent compound, 10b . rsc.org The simulation would typically show the RMSD of the protein and the ligand over the simulation time.

Table 1: Representative RMSD and RMSF data from MD simulations of a furo[2,3-d]pyrimidine derivative (Compound 10b) in complex with PI3K. (Data are illustrative based on typical findings in the literature).
Simulation Time (ns)Protein RMSD (Å)Ligand RMSD (Å)Key Residue RMSF (Å)
0-101.2 ± 0.30.8 ± 0.2Val851: 0.9
10-201.5 ± 0.21.1 ± 0.3Tyr836: 1.1
20-301.6 ± 0.21.0 ± 0.2Asp933: 1.3
30-401.5 ± 0.30.9 ± 0.3Trp780: 0.8
40-501.6 ± 0.21.0 ± 0.2Met922: 0.9

Furthermore, the analysis of intermolecular interactions throughout the simulation reveals the key residues involved in binding. These interactions are predominantly non-covalent and include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the furo[2,3-d]pyrimidine core might form crucial hydrogen bonds with backbone atoms of the hinge region in a kinase, a common binding motif for kinase inhibitors. The substituents on the furo-pyrrole scaffold can then form additional interactions in adjacent pockets, enhancing binding affinity and selectivity.

Table 2: Illustrative Binding Free Energy Decomposition for a Furo[2,3-d]pyrimidine Inhibitor with PI3K.
Energy ComponentContribution (kcal/mol)
Van der Waals Energy-45.5
Electrostatic Energy-20.1
Polar Solvation Energy35.8
Non-polar Solvation Energy-4.2
Total Binding Free Energy (ΔGbind) -34.0

Intermolecular Interactions in Asymmetric Synthesis

Computational studies are also pivotal in understanding and predicting the outcomes of chemical reactions, particularly in asymmetric catalysis where the formation of a specific stereoisomer is desired. For the synthesis of chiral furo-pyrrole derivatives, non-covalent interactions between the substrate, the catalyst, and the reagents play a crucial role in determining the stereoselectivity of the reaction.

For instance, in the asymmetric synthesis of furo[2,3-b]pyrrole derivatives, computational studies have highlighted the importance of hydrogen bonding and π-π stacking interactions between a chiral phosphoric acid catalyst and the reaction intermediates. These interactions stabilize the transition state that leads to the desired enantiomer, thereby explaining the high enantiomeric excess observed experimentally.

Table 3: Key Non-covalent Interactions in the Asymmetric Synthesis of Furo-Pyrrole Derivatives and their Influence on Stereoselectivity.
Type of InteractionInteracting MoietiesEffect on Reaction
Hydrogen BondingCatalyst's phosphate (B84403) group and substrate's imine/carbonyl groupActivation of the substrate and orientation for stereoselective attack
π-π StackingAromatic rings of the catalyst and the substrateStabilization of the transition state complex
Steric HindranceBulky groups on the catalyst and substrateDisfavoring the formation of the undesired enantiomer
Dispersion ForcesOverall close packing of catalyst and substrateContribution to the overall stability of the favored transition state

By understanding these subtle yet critical intermolecular forces, chemists can rationally design more efficient and selective catalysts for the synthesis of complex molecules like this compound and its derivatives.

Derivatization and Functionalization of the 5,6 Dihydro 4h Furo 2,3 C Pyrrole Scaffold

Substitution Reactions on the Pyrrole (B145914) Moiety

The pyrrole ring within the 5,6-dihydro-4H-furo[2,3-c]pyrrole system is amenable to various substitution reactions, allowing for the introduction of a wide range of functional groups. These modifications can significantly influence the electronic properties and biological activity of the resulting derivatives.

Electrophilic substitution reactions on pyrroles are well-established, with a strong preference for substitution at the α-positions (C2 and C5) due to the greater stabilization of the cationic intermediate through resonance. google.comresearchgate.net In the context of furo[2,3-c]pyrroles, this translates to preferential substitution at the positions adjacent to the nitrogen atom. For instance, the formylation of furo[2,3-b]pyrrole-5-carboxylates using a Vilsmeier-Haack reagent (POCl₃/DMF) selectively introduces a formyl group at the C2 position. researchgate.net

Beyond formylation, other electrophiles can be introduced. Halogenation, nitration, and sulfonation are common electrophilic substitution reactions for pyrroles, although the conditions must be carefully controlled to avoid polymerization, especially with the more reactive furan (B31954) ring present. nih.govnih.gov

N-substitution of the pyrrole nitrogen is another common derivatization strategy. The pyrrole NH is weakly acidic and can be deprotonated with a suitable base to form a nucleophilic pyrrolide anion. This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, to introduce substituents on the nitrogen atom. rsc.org For example, 6-methyl and 6-benzyl derivatives of methyl furo[2,3-b]pyrrole-5-carboxylate have been synthesized using phase-transfer catalysis conditions. researchgate.net

Table 1: Examples of Substitution Reactions on the Furo[2,3-c]pyrrole Scaffold

Starting MaterialReagents and ConditionsProductReaction TypeReference
Methyl 6H-furo[2,3-b]pyrrole-5-carboxylatePOCl₃, DMFMethyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylateVilsmeier-Haack Formylation researchgate.net
Methyl 6H-furo[2,3-b]pyrrole-5-carboxylateCH₃I, Base (PTC)Methyl 6-methyl-furo[2,3-b]pyrrole-5-carboxylateN-Alkylation researchgate.net
Methyl 6H-furo[2,3-b]pyrrole-5-carboxylateBenzyl chloride, Base (PTC)Methyl 6-benzyl-furo[2,3-b]pyrrole-5-carboxylateN-Alkylation researchgate.net
2-Bromo-5-nitrofuranPiperidine, 200 °C2-(Piperidin-1-yl)-5-nitrofuranNucleophilic Aromatic Substitution researchgate.net

Note: While not a direct example on the this compound core, the nucleophilic substitution on a furan ring illustrates a potential reaction pathway.

Functionalization of the Furan Ring System

The furan moiety of the this compound scaffold also offers opportunities for functionalization, contributing to the structural diversity of its derivatives. The furan ring is an electron-rich heterocycle and is more reactive towards electrophiles than benzene (B151609). nih.gov

Electrophilic substitution on furan, similar to pyrrole, preferentially occurs at the α-positions (C2 and C5). google.comnih.gov Reactions such as nitration and acylation can be performed, often under milder conditions than those required for benzene. For example, furan can be nitrated with a cold solution of nitric acid in acetic anhydride (B1165640) to yield 2-nitrofuran. nih.gov Acetylation with acetic anhydride in the presence of a Lewis acid like BF₃ can produce 2-acetyl furan. nih.gov These reactions, when applied to the furo[2,3-c]pyrrole system, would be expected to occur on the furan ring, although the relative reactivity compared to the pyrrole ring would need to be considered.

The furan ring can also participate as a diene in Diels-Alder reactions, a powerful tool for constructing complex cyclic systems. This [4+2] cycloaddition with various dienophiles can lead to the formation of bicyclic adducts, which can be further functionalized. The reactivity of furan as a diene can be influenced by substituents on the ring.

Furthermore, multicomponent reactions have been developed for the synthesis of highly functionalized furan derivatives, which could be adapted for the modification of the furo[2,3-c]pyrrole core.

Modifications at the Dihydrogenated Positions (C5 and C6)

The dihydrogenated C5 and C6 positions of the this compound scaffold introduce a degree of conformational flexibility and provide sites for further derivatization. While direct functionalization at these positions on the pre-formed scaffold is less commonly reported, several synthetic strategies can be envisaged based on the chemistry of dihydropyrroles.

One approach is through the reduction of the corresponding aromatic furo[2,3-c]pyrrole precursors. Catalytic hydrogenation can be employed to reduce the pyrrole ring, leading to the saturated dihydropyrrole moiety. The conditions for such a reduction would need to be carefully chosen to avoid over-reduction of the furan ring.

Once the dihydrogenated scaffold is obtained, the C-H bonds at C5 and C6 could potentially be functionalized through radical reactions or directed C-H activation methodologies, although such examples are not prevalent in the literature for this specific system.

Alternatively, the introduction of substituents at these positions can be achieved during the synthesis of the ring system itself. For instance, starting with appropriately substituted precursors for a Paal-Knorr synthesis or other cyclization strategies would allow for the incorporation of functional groups at what will become the C5 and C6 positions of the final dihydro-furo[2,3-c]pyrrole.

Oxidation of the dihydropyrrole ring is another potential modification. Depending on the reagents and conditions, this could lead to the re-aromatization to the furo[2,3-c]pyrrole system or the introduction of hydroxyl or carbonyl functionalities.

Annulation Reactions to Expand the Furo[2,3-c]pyrrole System

Annulation reactions provide a powerful method to construct additional rings onto the this compound scaffold, leading to more complex polycyclic structures. These expanded systems are of interest for their potential as novel therapeutic agents and functional materials.

A key strategy for expanding the furo[2,3-c]pyrrole system is through cycloaddition reactions. The furan moiety, acting as a diene, can undergo Diels-Alder reactions with various dienophiles to form new six-membered rings. For example, furo[2,3-c]pyrroles have been shown to react with dienophiles to yield cycloadducts that can be further transformed.

Another approach involves the rhodium-catalyzed reaction of furans with imino-carbenes, which proceeds via a [3+2] annulation to form bicyclic hemiaminals. These intermediates can then undergo ring-opening to generate highly functionalized pyrroles. This type of transformation could potentially be applied to the furan part of the furo[2,3-c]pyrrole system to build a new pyrrole ring.

Furthermore, intramolecular cyclization reactions can be employed to construct fused ring systems. For example, appropriately functionalized furo[2,3-c]pyrrole derivatives can be designed to undergo cyclization to form new rings. A study on the thermolysis of vinylazides derived from furo[2,3-b]pyrrole aldehydes led to the formation of furo[2,3-b:4,5-b']dipyrroles.

Stereoselective Derivatization and Chirality Introduction

The introduction of chirality into the this compound scaffold is of great importance, particularly for applications in medicinal chemistry where stereochemistry often plays a crucial role in biological activity.

One powerful approach is the use of asymmetric catalysis. A multicomponent and multicatalytic system employing a chiral BINOL-derived phosphoric acid catalyst has been successfully used for the diastereo- and enantioselective synthesis of furo[2,3-b]pyrrole derivatives. This method allows for the construction of the heterocyclic core with high stereocontrol, generating products with three contiguous stereocenters in excellent yields and enantioselectivities.

Another strategy involves the stereoselective ring-expansion of monocyclopropanated furans and pyrroles. This metal-free method, mediated by a Brønsted acid, can lead to the formation of highly functionalized tetrahydropyridine (B1245486) and dihydro-2H-pyran derivatives with high stereoselectivity. Such a strategy could be adapted to introduce chirality into systems related to the this compound core.

The synthesis of chiral systems featuring a pyrrole unit has been extensively reviewed, providing a variety of methods for introducing chirality either through chiral auxiliaries, chiral catalysts, or by using chiral starting materials. These general strategies can be applied to the synthesis of chiral this compound derivatives.

Table 2: Enantioselective Synthesis of Furo[2,3-b]pyrrole Derivatives

AlkynamineAniline (B41778)Glyoxylic Acid DerivativeCatalystProductYield (%)ee (%)
N-Boc-3-butynamine4-NitroanilineGlyoxylic acid monohydrateGold complex + Chiral Phosphoric AcidFuro[2,3-b]pyrrole derivative9598
N-Boc-3-pentynamine4-NitroanilineGlyoxylic acid monohydrateGold complex + Chiral Phosphoric AcidFuro[2,3-b]pyrrole derivative9297

Synthesis of this compound-Containing Oligomers and Polymers

The incorporation of the this compound scaffold into oligomers and polymers can lead to materials with interesting electronic, optical, and biological properties.

One approach to synthesizing such materials is through the polymerization of appropriately functionalized furo[2,3-c]pyrrole monomers. For instance, a donor-acceptor copolymer, PDBFBT, was synthesized by coupling a 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (a diketopyrrolopyrrole-furan building block) with a 2,2'-bithiophene (B32781) unit. This copolymer exhibited high hole mobility in organic thin-film transistors.

Another strategy involves the synthesis of furan-containing oligomers through the functionalization of silicon-hydrogen bonds. This method utilizes a multicomponent reaction involving a 1,3-diketone, an acetylenic aldehyde, and a hydrosilane, which could be adapted to incorporate the furo[2,3-c]pyrrole moiety into polysiloxanes.

Furthermore, the synthesis of fused thiophene-pyrrole-containing ring systems up to a heterodecacene has been achieved through multiple Pd-catalyzed aminations of halogenated thiophene (B33073) precursors. A similar approach could be envisioned for the synthesis of oligomers and polymers containing the furo[2,3-c]pyrrole unit by using appropriately di-functionalized monomers.

Applications of 5,6 Dihydro 4h Furo 2,3 C Pyrrole and Its Derivatives in Non Clinical Fields

Role as Synthetic Intermediates for Complex Organic Molecules

The unique bicyclic structure of the furo[2,3-c]pyrrole core, combining a furan (B31954) ring with a pyrrolidine (B122466) moiety, makes it a valuable building block in synthetic organic chemistry. Its reactivity can be tailored through substitution on either the furan or the pyrrole (B145914) ring, enabling the construction of more elaborate molecular architectures.

The pyrrole ring is a fundamental structural motif found in a vast array of natural products, including many with significant biological activity. chim.itrsc.org Synthetic chemists have consequently developed numerous strategies to construct and functionalize the pyrrole core as part of total synthesis campaigns. rsc.org These efforts often involve the elaboration of simple, pre-formed pyrroles or the de novo construction of the ring from acyclic precursors.

However, a review of the literature indicates that the specific 5,6-dihydro-4H-furo[2,3-c]pyrrole scaffold is not a commonly reported intermediate in the total synthesis of known natural products. While many complex alkaloids and marine natural products contain pyrrole or fused pyrrole systems, such as the pyrrolo[2,3-c]carbazole core of dictyodendrins, their synthetic routes typically employ different starting materials or synthetic strategies. chim.itresearchgate.net The focus in natural product synthesis has often been on other pyrrole-containing scaffolds that more closely match the target molecule's framework. researchgate.net

The furo[2,3-c]pyrrole core is a valuable precursor for generating libraries of more complex heterocyclic compounds, a key activity in diversity-oriented synthesis for discovering new functional molecules. The development of synthetic routes to the core scaffold and its subsequent functionalization are critical first steps.

The synthesis of the related 5,6-dihydro-4H-furo[2,3-c]pyrrol-4-one, an oxygenated derivative of the parent compound, can be achieved via a Curtius rearrangement of a monoacyl azide (B81097) derived from a furan-based methyl ester. This method provides a reliable entry point to this class of compounds. Once formed, the scaffold can be further modified. For example, related furo[2,3-b]pyrrole systems have been elaborated through formylation, conversion to nitriles, and subsequent formation of tetrazoles, demonstrating the synthetic tractability of the furo-pyrrole core. mdpi.com Such transformations allow for the systematic variation of substituents, creating a library of compounds with diverse electronic and steric properties. The ability to generate diverse molecular scaffolds from a common intermediate is a cornerstone of modern synthetic chemistry. nih.gov

Synthetic Method for Furo-Pyrrole Scaffolds Description Reference
Curtius RearrangementA monoacyl azide, derived from a substituted furan ester, undergoes thermal rearrangement to an isocyanate, which then cyclizes to form the 5,6-dihydro-4H-furo[2,3-c]pyrrol-4-one ring system.
Tandem CatalysisA tandem Sonogashira coupling followed by cycloisomerization has been used to construct the related furo[2,3-c]pyridazine system from a bromo-aminopyridizinone skeleton, showcasing a modern approach to fused heterocycles. nih.gov
Multicomponent ReactionAn asymmetric synthesis of furo[2,3-b]pyrrole derivatives has been achieved using a multicomponent reaction of 3-butynamines, glyoxylic acid, and anilines, catalyzed by a dual gold/chiral phosphoric acid system. rsc.org

Applications in Materials Science

The electronic properties of fused heterocyclic systems containing electron-rich rings like pyrrole and furan make them attractive candidates for applications in materials science. The extended π-conjugation in the aromatic form of these scaffolds is crucial for charge transport and optical properties.

Pyrrole-based organic molecules are widely studied for their potential in optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs). jmaterenvironsci.com The performance of these devices relies on materials that can efficiently transport charge (holes and electrons) and emit light upon their recombination. While specific research on this compound for OLEDs is not extensively documented, related fused pyrrole systems have shown significant promise.

For instance, derivatives of thienopyrroledione (TPD), a sulfur analogue of furopyrroledione, have been used as emitting materials, yielding devices with luminances up to 1729 cd/m² and external quantum efficiencies (EQE) of 1.5%. nih.gov Copolymers based on dithieno[3,2-b:2′,3′-d]pyrrole have also been explored as emissive layers in LEDs. researchgate.net Computational studies on pyrrole-terphenyl molecules have been used to predict their HOMO-LUMO energy levels and band gaps, key parameters for designing effective OLED materials. jmaterenvironsci.com The electronic properties of the furo[2,3-c]pyrrole core could be similarly tuned by chemical modification to optimize its performance as an emitter or charge-transporting material in OLEDs.

Pyrrole-Based System Application/Property Performance Metric Reference
Thienopyrroledione (TPD) DerivativesEmitting material in OLEDLuminance: up to 1729 cd/m²; EQE: ~1.5% nih.gov
Carbazole-TPD DerivativesEmitting material in OLEDLuminance: up to 4130 cd/m²; EQE: up to 9.5% nih.gov
Thieno[3,2-b]pyrrole-based polymerOrganic Field-Effect Transistor (OFET)Hole mobility: 0.12 cm²/V·s morressier.com
Triarylborane-Thieno[3,2-b]thiopheneEmitting material in OLEDEQE: 2.15% mdpi.com

Polypyrrole (PPy) is one of the most studied intrinsically conducting polymers due to its high conductivity, environmental stability, and ease of synthesis. wikipedia.orgnih.gov Its conductivity arises from mobile charge carriers (polarons and bipolarons) created along its conjugated polymer backbone through a process called doping. ncsu.edu

Polymers based on the furo[2,3-c]pyrrole monomer have not been widely reported. However, the fusion of a furan ring to the pyrrole unit is expected to modify the electronic structure of the resulting polymer compared to standard polypyrrole. This modification would alter key properties such as the band gap, oxidation potential, and conductivity. Research on analogous fused systems provides insight into the potential of such materials. For example, polymers and small molecules incorporating the thieno[3,2-b]pyrrole unit (a sulfur analogue) have been synthesized and evaluated as organic semiconductors in field-effect transistors, demonstrating good charge carrier mobilities. morressier.com Similarly, copolymers incorporating dithieno[3,2-b:2′,3′-d]pyrrole have been prepared for use in organic electronics. researchgate.net These examples suggest that a polymer derived from furo[2,3-c]pyrrole could be a viable organic semiconductor with properties tunable via synthetic chemistry.

The electrical conductivity of conducting polymers like polypyrrole can be sensitive to their environment. wikipedia.org This property allows them to be used as the active material in chemical sensors. The interaction of an analyte with the polymer surface can alter the polymer's doping level, leading to a measurable change in its resistance or conductivity. This chemoresistive effect is the basis for many conducting polymer-based sensors.

While there is no specific literature on sensors based on this compound derivatives, it is plausible that polymers derived from this scaffold could exhibit sensing capabilities. The presence of both oxygen and nitrogen heteroatoms in the repeating unit could offer unique binding interactions with specific analytes, potentially leading to sensors with high selectivity. Furthermore, the ability to functionalize the furo-pyrrole core provides a pathway to design receptors for specific target molecules, paving the way for the development of advanced, purpose-built sensors and molecular switches.

Use in Agrochemical Research (Emphasis on Synthetic and Chemical Aspects of Precursors)

While direct applications of this compound in agrochemicals are not extensively reported in publicly available literature, the broader class of pyrrole-containing heterocycles is of significant interest in the development of new agrochemicals. The synthesis of functionalized pyrroles and related fused heterocyclic systems is a key area of research for identifying new compounds with potential herbicidal, insecticidal, or fungicidal properties.

The rationale for exploring furo[2,3-c]pyrrole derivatives in agrochemical research is based on the known bioactivity of the pyrrole moiety. For instance, some pyrrole derivatives have been found to exhibit antimicrobial and antifungal activities. Research into furo[2,3-c]pyrazole derivatives has shown that certain compounds exhibit potent in vitro antifungal activity against plant pathogens like Botrytis fabae and Fusarium oxysporum. nih.gov For example, N-[(4Z)-3-Methyl-1-phenyl-1H-furo[2,3-c]pyrazol-4(5H)-ylidene]-1H-benzimidazol-2-amine and 2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-furo[3,2-c]chromen-4-one have demonstrated significant antifungal properties. nih.gov

The synthesis of precursors to these bioactive molecules is a critical aspect of agrochemical research. The development of efficient synthetic routes to functionalized pyrroles allows for the creation of diverse chemical libraries for screening. These synthetic strategies often involve multicomponent reactions or tandem catalytic processes to build the heterocyclic core. For example, the synthesis of various pyrrole derivatives can be achieved through methods like the Hantzsch, Paal-Knorr, or van Leusen pyrrole syntheses, often employing catalysts to improve efficiency and yield. researchgate.netorganic-chemistry.org The functionalization of the pyrrole ring, for instance by introducing a 2-nitroalkyl moiety, can lead to pivotal intermediates for the synthesis of bioactive compounds. rsc.org

A patent for 3-(pyridazin-4-yl)-5,6-dihydro-4h-1,2,4-oxadiazine derivatives as fungicides for crop protection highlights the potential of dihydro-heterocyclic systems in agriculture. google.com This suggests that the this compound scaffold could serve as a valuable template for the design of new agrochemicals.

Table 1: Examples of Furo[2,3-c]pyrazole Derivatives with Antifungal Activity nih.gov

Compound NameTarget FungiMinimum Inhibitory Concentration (MIC)
N-[(4Z)-3-Methyl-1-phenyl-1H-furo[2,3-c]pyrazol-4(5H)-ylidene]-1H-benzimidazol-2-amineBotrytis fabae, Fusarium oxysporum6.25 µg/mL
2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-furo[3,2-c]chromen-4-oneBotrytis fabae, Fusarium oxysporum6.25 µg/mL

Catalytic Applications (e.g., as Ligands for Metal Catalysis or Organocatalysts)

The field of catalysis has seen the emergence of various heterocyclic compounds as effective ligands for metal catalysts or as organocatalysts themselves. While specific catalytic applications of this compound are not well-documented, the isomeric furo[2,3-b]pyrrole scaffold has been successfully employed in asymmetric catalysis.

For instance, a dual catalytic system comprising a gold complex and a chiral BINOL-derived phosphoric acid has been used for the diastereo- and enantioselective synthesis of furo[2,3-b]pyrrole derivatives. nih.govrsc.org This multicomponent reaction of a 3-butynamine derivative, glyoxylic acid, and an aniline (B41778) derivative yields highly functionalized furo[2,3-b]pyrroles with excellent stereoselectivity. nih.govrsc.org The success of this system highlights the potential of fused furo-pyrrole structures to create a well-defined chiral environment around a metal center, which is crucial for asymmetric catalysis.

Furthermore, pyrrole-based compounds are known to act as ligands for transition metals. The synthesis of new pyrrole-based ligands is an active area of research for developing catalysts for various transformations, such as water oxidation. researchgate.net For example, a tridentate pyrrole-based ligand, methyl 5-(methoxydi(pyridin-2-yl)methyl)-1H-pyrrole-2-carboxylate, has been synthesized and complexed with copper(II) and nickel(II). researchgate.net This demonstrates the ability of the pyrrole nitrogen and other functionalities on the ring to coordinate with metal ions.

In the realm of organocatalysis, pyrrole derivatives have also found applications. nih.gov The pyrrole ring can be functionalized with catalytically active groups to create efficient and selective organocatalysts for a variety of organic reactions. Although specific examples for the this compound scaffold are lacking, the general principles of organocatalyst design suggest that this rigid bicyclic system could be a promising platform for developing new catalysts.

Table 2: Catalytic Systems Involving Furo[2,3-b]pyrrole Synthesis nih.govrsc.org

Catalytic SystemReaction TypeProductsKey Features
Gold complex / Chiral BINOL-derived phosphoric acidMulticomponent asymmetric synthesisFuro[2,3-b]pyrrole derivativesHigh yield and stereoselectivity

Supramolecular Chemistry and Host-Guest Systems Based on the Furo[2,3-c]pyrrole Motif

The pyrrole ring is a well-established building block in supramolecular chemistry, primarily due to the hydrogen-bonding capability of the N-H group and the π-electron-rich nature of the aromatic ring. These features allow pyrrole-containing molecules to participate in the formation of larger, organized structures through non-covalent interactions.

While direct studies on the supramolecular chemistry of this compound are scarce, the principles derived from other pyrrole-based systems can be extrapolated. Pyrrole-based π-electronic systems, such as dipyrrolyldiketones, can form ion-pairing assemblies that exhibit interesting electronic and optical properties. researchgate.net These assemblies are formed through the interaction of anion complexes of the pyrrole-based molecules with cationic species. researchgate.net

Furthermore, dipyrrolyldiketones have been shown to form complexes with metal ions like Cu(II), leading to planar structures that can stack in the solid state. nih.gov The resulting assemblies can exhibit liquid crystalline properties, demonstrating the potential of these materials in the development of functional materials. nih.gov

The pyrrole N-H group is a key feature in the design of anion receptors. Calix rsc.orgpyrroles, for example, are macrocyclic compounds containing four pyrrole rings that can effectively bind anions through hydrogen bonding. This ability to recognize and bind specific ions is a cornerstone of host-guest chemistry. The furo[2,3-c]pyrrole motif, with its accessible N-H group, could potentially be incorporated into larger macrocyclic structures to create novel host molecules with specific binding properties. The fusion of the furan ring could influence the geometry and electronic properties of the pyrrole, potentially leading to new selectivities in guest binding.

Future Perspectives and Emerging Research Directions for 5,6 Dihydro 4h Furo 2,3 C Pyrrole

Development of Novel and Highly Efficient Synthetic Routes

The future synthesis of 5,6-Dihydro-4H-furo[2,3-c]pyrrole and its derivatives is poised to move beyond classical methods toward more efficient, atom-economical, and versatile strategies. While specific methods for this exact scaffold are not extensively documented, developments in the synthesis of related furo- and thieno-pyrrole systems offer significant insights.

For instance, the synthesis of the analogous 5,6-dihydro-4H-furo[2,3-c]pyrrol-4-one has been achieved through Curtius rearrangements. Future work could adapt this and other rearrangement strategies, such as the Schmidt or Hofmann rearrangements, to access the core dihydro-furo[2,3-c]pyrrole structure from readily available starting materials.

Emerging synthetic strategies that are likely to be applied include:

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step, are highly valued for their efficiency and ability to generate molecular diversity. The development of novel MCRs, potentially catalyzed by transition metals or organocatalysts, could provide rapid access to libraries of substituted 5,6-Dihydro-4H-furo[2,3-c]pyrroles. nih.govrsc.org

Catalytic Cycloadditions: [3+2] cycloaddition reactions are a powerful tool for constructing five-membered rings. nih.govmdpi.com Future research may explore intramolecular or intermolecular cycloadditions, for example, using ylide intermediates, to form the fused furo-pyrrole system with high regioselectivity and stereoselectivity. nih.govmdpi.com

Transition-Metal Catalysis: Palladium, ruthenium, and gold catalysts have revolutionized heterocyclic synthesis. rsc.orgresearchgate.netorganic-chemistry.org Future routes could involve palladium-catalyzed intramolecular hydroamination of acetylenic furans or ruthenium-catalyzed dehydrogenative coupling of functionalized alcohols and amines to construct the pyrrole (B145914) ring onto a furan (B31954) precursor. researchgate.netnih.gov Gold-catalyzed multicomponent reactions involving butynamines, glyoxylic acid, and anilines have been used for the asymmetric synthesis of related furo[2,3-b]pyrrole derivatives and could be adapted for the [2,3-c] isomer. rsc.org

A summary of potential future synthetic approaches is presented in Table 1.

Table 1: Potential Future Synthetic Strategies for the Furo[2,3-c]pyrrole Core

Synthetic Strategy Potential Precursors Key Advantages
Multicomponent Reactions Simple aldehydes, amines, furans High efficiency, diversity-oriented
Catalytic Cycloadditions Furan-based dipolarophiles, ylides High stereocontrol, atom economy
Transition-Metal Catalysis Functionalized furans and amines Broad substrate scope, mild conditions

Exploration of Unconventional Reactivity Patterns and Chemical Transformations

The reactivity of the this compound core is largely uncharted territory, presenting a significant opportunity for fundamental chemical research. The electron-rich nature of the fused furan and pyrrole rings suggests a susceptibility to electrophilic substitution, but the interplay between the two rings could lead to unique and potentially unconventional reactivity.

Future research is expected to investigate:

Cycloaddition Reactions: The furan moiety can act as a diene in Diels-Alder reactions. Studies on furo[2,3-c]pyrroles have demonstrated their participation in such reactions, providing a pathway to complex, polycyclic structures. documentsdelivered.com Exploring the Diels-Alder reactivity of this compound with various dienophiles could unlock novel molecular architectures.

Regioselectivity of Functionalization: A key research question will be to determine the regioselectivity of reactions like formylation, acylation, and halogenation. Computational studies could predict the most reactive sites, guiding experimental efforts. The reactivity pattern may be compared to related systems like furo[2,3-b]pyrroles, which undergo formylation at the 2-position. mdpi.com

Ring-Opening and Rearrangement Reactions: Under specific conditions (e.g., acidic, basic, or photochemical), the fused ring system might undergo ring-opening or rearrangement to yield other heterocyclic structures. For instance, studies on related pyrrolo[3,2-c]carbazoles have shown that reactions with nitrosoalkenes can lead to ring-opened oxime products via a hetero-Diels-Alder/ring-opening sequence. frontiersin.org

Design of Advanced Functional Materials Based on the Furo[2,3-c]pyrrole Core

The structural rigidity and electron-rich nature of fused heterocyclic systems make them promising candidates for advanced functional materials. While the direct application of this compound has not been reported, its similarity to other successful scaffolds, such as diketopyrrolopyrrole (DPP), suggests significant potential. rsc.org

Emerging research directions in materials science could include:

Organic Electronics: The thieno-analog, 5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one, is being explored for applications in organic electronics. By analogy, polymers incorporating the furo[2,3-c]pyrrole unit could be designed as semiconductors for organic thin-film transistors (OTFTs) or as donor materials in organic photovoltaic (OPV) cells. The oxygen atom in the furan ring, being more electronegative than sulfur, would be expected to modulate the electronic properties, such as the HOMO/LUMO energy levels, compared to thiophene-based analogs.

Fluorescent Dyes and Sensors: The fused aromatic system provides a platform for creating novel fluorophores. Functionalization of the furo[2,3-c]pyrrole core with donor and acceptor groups could lead to compounds with tunable emission wavelengths and sensitivity to their environment, making them suitable for use as fluorescent probes or chemical sensors. scispace.com

Bioactive Materials: The pyrrole ring is a cornerstone of many biologically active molecules and pharmaceuticals. scispace.commdpi.com Future work will likely focus on synthesizing derivatives of this compound and screening them for various biological activities, including as anticancer, antibacterial, or anti-inflammatory agents. nih.gov

Integration with Machine Learning and Artificial Intelligence in Chemical Synthesis and Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to accelerate the discovery and optimization of novel molecules and synthetic routes. For a relatively unexplored scaffold like this compound, these computational tools can be particularly impactful.

Future applications are envisioned in several areas:

Predictive Synthesis: AI algorithms can be trained on vast reaction databases to predict the outcomes of unknown reactions, suggest optimal reaction conditions, and even propose novel synthetic pathways for target molecules like furo[2,3-c]pyrrole derivatives.

In Silico Drug Design: Computational methods are already used to design and screen libraries of pyrrole derivatives for biological activity. nih.govnih.gov ML models, such as those used for Quantitative Structure-Activity Relationship (QSAR) studies, can predict the biological activity (e.g., enzyme inhibition) and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, toxicity) of virtual compounds based on their structure. nih.govnih.gov This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov

Materials Discovery: ML can be employed to screen virtual libraries of furo[2,3-c]pyrrole-based polymers for desired electronic properties, accelerating the discovery of new materials for organic electronics.

Sustainable and Eco-Friendly Approaches in Furo[2,3-c]pyrrole Chemistry

In line with the global push for green chemistry, future research on this compound will undoubtedly prioritize sustainability. This involves developing synthetic methods that minimize waste, reduce energy consumption, and use non-toxic, renewable materials. semanticscholar.orgconicet.gov.ar

Key directions for sustainable chemistry include:

Green Solvents: Replacing traditional volatile organic compounds with environmentally benign solvents like water, ethanol, or ionic liquids. organic-chemistry.orgsemanticscholar.org The Paal-Knorr synthesis of N-substituted pyrroles, for example, has been successfully performed in water using an iron(III) chloride catalyst. organic-chemistry.org

Energy-Efficient Synthesis: Utilizing alternative energy sources like microwave irradiation or ultrasound to accelerate reaction rates and reduce the need for high temperatures. semanticscholar.orgconicet.gov.ar These techniques often lead to higher yields and cleaner reactions. conicet.gov.ar

Catalytic Innovations: Developing highly efficient and recyclable catalysts to minimize waste. This includes using earth-abundant metal catalysts (e.g., iron) or organocatalysts instead of precious metals. organic-chemistry.org A notable example is the iridium-catalyzed synthesis of pyrroles from renewable alcohols, which generates hydrogen gas as the only byproduct. nih.gov

Atom Economy: Designing synthetic routes, such as MCRs and cycloadditions, that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. nih.gov

A summary of green chemistry principles applicable to future furo[2,3-c]pyrrole synthesis is provided in Table 2.

Table 2: Application of Green Chemistry Principles to Furo[2,3-c]pyrrole Synthesis

Green Chemistry Principle Application in Furo[2,3-c]pyrrole Synthesis
Use of Renewable Feedstocks Synthesis from bio-based alcohols and furans. nih.gov
Benign Solvents Employing water, ethanol, or ionic liquids as the reaction medium. semanticscholar.org
Energy Efficiency Use of microwave or ultrasound activation to reduce energy consumption. conicet.gov.ar
Catalysis Development of recyclable, non-toxic catalysts (e.g., iron-based, organocatalysts). organic-chemistry.org

Conclusion

Summary of Key Advancements in 5,6-Dihydro-4H-furo[2,3-c]pyrrole Research

Research into this compound and its parent scaffold has led to significant advancements in synthetic chemistry and its application in various fields. The development of modern catalytic methods, including asymmetric approaches, has enabled the efficient and selective synthesis of these complex heterocyclic systems. nih.gov These synthetic breakthroughs have paved the way for the exploration of furo[2,3-c]pyrrole derivatives as privileged scaffolds in medicinal chemistry, leading to the identification of compounds with potential anticancer and antimicrobial activities. nih.govnih.gov Furthermore, investigations into its chemical reactivity and the use of computational modeling have provided a deeper understanding of its properties, guiding its application in materials science as a component for fluorescent probes and organic electronics. rsc.orgresearchgate.net

Enduring Significance of the Furo[2,3-c]pyrrole Scaffold in Organic and Materials Chemistry

The furo[2,3-c]pyrrole scaffold holds enduring significance due to its unique combination of structural rigidity and electronic tunability. As a core building block, it provides a robust platform for the synthesis of complex natural products and diverse molecular libraries. researchgate.net Its inherent electronic properties, derived from the fused furan (B31954) and pyrrole (B145914) rings, make it a valuable component in the design of functional materials, from semiconductors to fluorescent sensors. researchgate.netrsc.org The continued interest in this scaffold underscores the importance of fused heterocyclic systems as a cornerstone of innovation in both organic synthesis and the development of advanced materials.

Outlook on Future Contributions to Interdisciplinary Scientific Domains

The future of this compound research appears bright, with promising contributions expected across several interdisciplinary domains. In medicinal chemistry, the scaffold will likely continue to be a foundation for the development of next-generation kinase inhibitors and novel antimicrobial agents. In materials science, further functionalization and polymerization of furo[2,3-c]pyrrole units could lead to new high-performance organic electronic materials with tailored properties. The synergy between advanced synthetic methods, high-throughput screening, and predictive computational models will undoubtedly accelerate the discovery of new applications for this versatile heterocyclic system, solidifying its role as a molecule of significant scientific interest.

Q & A

Q. Q1: What are the most reliable synthetic methodologies for preparing 5,6-Dihydro-4H-furo[2,3-c]pyrrole and its derivatives?

Methodological Answer: The synthesis of this compound derivatives often employs multicomponent heterocyclization reactions. For example, one-pot multicomponent reactions using commercially available reagents (e.g., aldehydes, amines, and ketones) can efficiently generate libraries of fused pyrrole systems under mild conditions . Key steps include cyclization via nucleophilic attack and dehydration, with catalysts such as acetic acid or Lewis acids optimizing yields. Structural diversity is achievable by varying substituents on the starting materials, enabling rapid access to derivatives for biological screening .

Q. Q2: How can the crystal structure and conformational flexibility of this compound derivatives be characterized?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond angles, dihedral angles, and non-covalent interactions. For instance, SCXRD analysis of a related tetrahydro-1H-naphtho[2,3-c]pyrrole derivative revealed planar fused-ring systems (max. deviation: 0.091 Å) and intermolecular hydrogen bonding (N–H⋯O and C–H⋯O) stabilizing the crystal lattice . Computational tools like Density Functional Theory (DFT) can complement experimental data to predict torsional strain and electronic effects influencing conformation .

Advanced Research Questions

Q. Q3: What mechanistic pathways govern the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer: The reactivity of the fused furopyrrole system depends on electron density distribution. The pyrrole ring, being more electron-rich due to conjugation with the furan oxygen, preferentially undergoes electrophilic attack at the α-position. Mechanistic studies using isotopic labeling (e.g., deuterated solvents) and kinetic isotope effects (KIE) can map reaction pathways. For example, nitration or halogenation reactions may proceed via Wheland intermediates stabilized by resonance with the furan moiety .

Q. Q4: How can contradictory data on the solubility and stability of this compound derivatives be resolved?

Methodological Answer: Discrepancies in solubility/stability often arise from substituent effects or polymorphic forms. Systematic studies using Hansen Solubility Parameters (HSP) and Differential Scanning Calorimetry (DSC) can correlate solubility with functional groups (e.g., ester vs. carboxylic acid substituents) . For stability, accelerated degradation studies under varying pH, temperature, and light exposure, paired with High-Resolution Mass Spectrometry (HRMS), identify degradation products and guide formulation strategies .

Q. Q5: What strategies mitigate challenges in regioselective functionalization of this compound?

Methodological Answer: Regioselectivity is controlled by steric and electronic factors. Directed ortho-metalation (DoM) using directing groups (e.g., boronic esters) or transition-metal catalysis (e.g., Pd-catalyzed C–H activation) can achieve selective modifications. Computational modeling (e.g., Fukui indices) predicts reactive sites, while NMR-based reaction monitoring tracks intermediate formation .

Q. Q6: How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations (e.g., AutoDock Vina) link structural features (e.g., logP, H-bond donors) to target binding (e.g., kinase inhibition). For instance, docking studies with pyrrolo[2,3-d]pyrimidine analogs reveal interactions with ATP-binding pockets, guiding lead optimization .

Data Analysis and Interpretation

Q. Q7: What analytical techniques are optimal for distinguishing positional isomers in furo[2,3-c]pyrrole systems?

Methodological Answer: High-Resolution NMR (e.g., 2D COSY, NOESY) resolves overlapping signals caused by isomeric structures. For example, vicinal coupling constants (J-values) and nuclear Overhauser effects (NOE) differentiate substituent orientations. Mass spectrometry (MS/MS) with collision-induced dissociation (CID) further confirms fragmentation patterns unique to each isomer .

Q. Q8: How do steric and electronic effects influence the diastereoselectivity of fused-ring formation in synthetic routes?

Methodological Answer: Steric hindrance from bulky substituents (e.g., tert-butyl groups) favors endo transition states, while electron-withdrawing groups (EWGs) polarize π-systems to stabilize specific intermediates. Kinetic studies using variable-temperature NMR and Eyring analysis quantify activation parameters, enabling reaction optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.